molecular formula C8H6Br2ClNO B7520186 2-chloro-N-(2,5-dibromophenyl)acetamide

2-chloro-N-(2,5-dibromophenyl)acetamide

Cat. No.: B7520186
M. Wt: 327.40 g/mol
InChI Key: QAJQAXOTHSJAJS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dibromophenyl)acetamide (CAS: 857624-07-8, molecular formula: C₈H₆NOClBr₂) is a halogenated acetamide derivative featuring a chloro-substituted acetamide group attached to a 2,5-dibromophenyl ring. This compound is synthesized via palladium-catalyzed Suzuki cross-coupling reactions using arylboronic acids and serves as a precursor for advanced materials and bioactive molecules . Its structural uniqueness arises from the combination of bromine (electron-withdrawing) and chlorine substituents, which influence electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-(2,5-dibromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2ClNO/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQAXOTHSJAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dibromophenyl)acetamide typically involves the reaction of 2,5-dibromoaniline with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,5-dibromoaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dibromoaniline is dissolved in the solvent, and the base is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dibromophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: Oxidative reactions can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-(2,5-dibromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dibromophenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Substituent Effects on Nonlinear Optical (NLO) Properties

Key Compounds Compared :

  • 2-Chloro-N-(2,5-dibromophenyl)acetamide
  • 2-Chloro-N-(2,5-dichlorophenyl)acetamide (CAS: 22303-26-0)
  • N-(2,5-Dibromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS: 882081-52-9)
Property 2,5-Dibromo Analogue 2,5-Dichloro Analogue Pyridinylsulfanyl Analogue
NLO Response Moderate Low High (due to SMe donor)
Electron Effects Strong EWG (Br, Cl) Strong EWG (Cl) Mixed (EWG + S donor)
HOMO-LUMO Gap (eV) 4.2 4.8 3.6 (estimated)

Insights :

  • Electron-withdrawing groups (EWGs) like Br and Cl reduce NLO responses by narrowing the π-conjugation .
  • Introducing electron-donating groups (e.g., SMe in pyridinylsulfanyl analog) enhances NLO activity through charge transfer mechanisms .

Physicochemical Properties

Key Compounds Compared :

  • This compound
  • 2-Chloro-N-(2,5-dimethylphenyl)acetamide (CAS: Not specified)
  • 2-Cyano-N-(2,5-dichlorophenyl)acetamide (CAS: 87165-20-6)
Property 2,5-Dibromo Analogue 2,5-Dimethyl Analogue Cyano Analogue
Molecular Weight 327.40 ~205 (estimated) 229.06
Melting Point (°C) Not reported 213 Not reported
Lipophilicity (LogP) 3.8 (estimated) 2.5 (estimated) 1.9

Insights :

  • Bromine substituents increase molecular weight and lipophilicity compared to methyl or cyano groups.
  • Methyl groups (electron-donating) lower melting points relative to halogenated analogs due to reduced crystal packing efficiency .

Key Compounds Compared :

  • This compound
  • 2-Chloro-N-(2,3-dimethylphenyl)acetamide (antidepressant candidate)
  • 2-Chloro-N-(2,5-difluorophenyl)acetamide (CAS: 196938-10-0)
Property 2,5-Dibromo Analogue 2,3-Dimethyl Analogue 2,5-Difluoro Analogue
Bioactivity Not reported Antidepressant Not reported
Toxicity (GHS) Not classified Not classified H302 (harmful)

Insights :

  • Fluorine substituents increase metabolic stability but may introduce toxicity risks .

Key Compounds Compared :

  • This compound
  • 2,2,2-Trichloro-N-(2,5-dichlorophenyl)acetamide (CAS: 33715-64-9)
  • 2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide (CAS: 565172-39-6)
Property 2,5-Dibromo Analogue Trichloro Analogue Thiazolyl Analogue
Synthesis Method Suzuki coupling Direct acylation Cyclocondensation
Reactivity Cross-coupling Hydrolysis-prone Heterocycle-specific

Insights :

  • Suzuki coupling allows modular synthesis of dibromo analog, enabling diverse aryl substitutions .
  • Trichloro analogs exhibit higher electrophilicity, making them prone to hydrolysis .

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